2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring, a 4-chlorophenyl group, and methylsulfanyl moieties. The acetamide side chain is further functionalized with a 3-(methylsulfanyl)phenyl group. The presence of dual methylsulfanyl groups may enhance lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2S2/c1-31-15-5-3-4-14(10-15)24-16(29)11-28-18(23)17(21(26-28)32-2)20-25-19(27-30-20)12-6-8-13(22)9-7-12/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMSCGLPSOLIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole and pyrazole rings, followed by the introduction of the chlorophenyl and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Chemical Research: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-oxadiazole-acetamide hybrids. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Activity: Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound may improve metabolic stability compared to the methoxyphenyl analog , but reduce solubility.
Analog 2’s trifluoromethyl group improves metabolic resistance but may elevate toxicity risks .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to Analog 1, involving cyclocondensation of hydrazine derivatives with chloroacetamide intermediates .
Biological Activity
The compound 2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide , also known as F071-0519, is a novel synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on recent studies and data.
- Molecular Formula : C22H21ClN6O3S
- Molecular Weight : 484.97 g/mol
- LogP : 4.216 (indicating lipophilicity)
- Water Solubility : LogSw = -4.86 (low solubility)
These properties suggest that the compound may have significant interactions with biological membranes, which is essential for its bioactivity.
The biological activity of this compound is primarily attributed to its structural components, particularly the oxadiazole and pyrazole moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against several cancer cell lines. For instance, compounds structurally similar to F071-0519 exhibited GI50 values in the nanomolar range against A431 (human epidermoid carcinoma) and other tumor cell lines, indicating strong cytotoxicity .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| F071-0519 | A431 | 26 |
| Erlotinib | A431 | 33 |
The presence of the chlorophenyl substituent enhances the anticancer activity by stabilizing interactions with target proteins .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies indicated that similar compounds with oxadiazole rings demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress .
Structure-Activity Relationship (SAR)
The structure of F071-0519 allows for multiple interactions with biological targets:
- Oxadiazole Ring : Known for enhancing bioactivity due to its ability to form hydrogen bonds.
- Chlorophenyl Group : Contributes to increased lipophilicity and potential receptor binding.
- Methylsulfanyl Substituent : May play a role in modulating the electronic properties of the molecule, affecting binding affinity.
Case Studies
A recent case study involving a series of oxadiazole derivatives demonstrated that modifications at the para position of phenyl groups significantly influenced their antiproliferative activity. The presence of electron-withdrawing groups like chlorine was found to enhance activity .
Q & A
Basic: What are the optimal synthetic conditions for preparing this compound?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. A key step includes refluxing intermediates (e.g., oxadiazole and pyrazole precursors) with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours under inert conditions. Post-reaction purification via recrystallization (ethanol) ensures product integrity. Yield optimization may require adjusting stoichiometry, catalyst loading, or reaction time .
Example Protocol Table:
| Step | Reagents/Conditions | Time | Yield* |
|---|---|---|---|
| 1 | Pyridine/Zeolite (Y-H), 150°C | 5 h | ~60-70% |
| 2 | Ethanol recrystallization | - | 85-90% purity |
| *Hypothetical yields based on analogous syntheses in . |
Basic: How is structural characterization validated for this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., methylsulfanyl groups at δ ~2.5 ppm for S-CH₃).
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., oxadiazole-pyrazole dihedral angles) .
- HRMS : Validate molecular formula (e.g., C₂₃H₂₀ClN₅O₂S₂).
Advanced: How to assess its biological activity in vitro?
Methodological Answer:
- Antiproliferative assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values against controls like cisplatin.
- Anti-exudative activity (AEA) : Employ carrageenan-induced edema models in rodents, measuring inflammation markers (e.g., TNF-α, IL-6) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Hypothetical Bioactivity Data:
| Assay Type | Target | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| Antiproliferative | MCF-7 | 25.3 ± 2.1 | Cisplatin (12.8 ± 1.5) |
| AEA (Edema reduction) | - | 45% at 50 mg/kg | Indomethacin (65%) |
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., 3,5-dichlorophenyl) or pyrazole (e.g., ethylsulfanyl) groups.
- Bioisosteric replacement : Replace methylsulfanyl with trifluoromethyl or morpholine to assess polarity effects .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., H-bonding with oxadiazole).
Methodological: How to resolve contradictions in bioactivity data?
Methodological Answer:
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) affecting activity .
- Meta-analysis : Compare datasets across labs using statistical tools (e.g., ANOVA with post-hoc Tukey tests).
Advanced: What strategies improve in vivo pharmacokinetics?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
- Microsomal stability assays : Test hepatic metabolism using rat liver microsomes; optimize half-life via CYP450 inhibition.
- Toxicokinetics : Monitor plasma concentration-time profiles in rodent models, adjusting dosing regimens for AUC optimization .
Basic: How to ensure purity for biological testing?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities >0.1%.
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- TLC monitoring : Employ silica gel GF₂₅₄ with chloroform-methanol (9:1) for reaction progress .
Advanced: What computational methods predict its reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study charge distribution (e.g., nucleophilic oxadiazole nitrogen).
- MD simulations : Simulate ligand-protein binding (e.g., with COX-2) over 100 ns to assess stability.
- ADMET prediction : Use SwissADME to forecast bioavailability, BBB penetration, and hepatotoxicity .
Methodological: How to handle hygroscopicity/stability issues?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Excipient screening : Test stabilizers (e.g., mannitol, trehalose) in formulation buffers (PBS, pH 7.4).
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via HPLC .
Advanced: What novel applications exist beyond initial bioactivity?
Methodological Answer:
- Photodynamic therapy (PDT) : Evaluate singlet oxygen generation under UV-vis light.
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains via broth microdilution.
- Nanoparticle conjugation : Load onto PLGA nanoparticles for targeted delivery; assess uptake via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
